![molecular formula C20H20N2O B161137 (2E,6E)-4-ethyl-2,6-bis(3-pyridylmethylene)cyclohexan-1-one CAS No. 296792-62-6](/img/structure/B161137.png)
(2E,6E)-4-ethyl-2,6-bis(3-pyridylmethylene)cyclohexan-1-one
Overview
Description
(2E,6E)-4-ethyl-2,6-bis(3-pyridylmethylene)cyclohexan-1-one, also known as EBCH, is a cyclohexanone derivative that has been widely studied for its potential applications in the fields of medicine, pharmacology, and biochemistry. It is a colorless, crystalline solid that has a boiling point of 220-222 °C and a melting point of 42-44 °C. EBCH has been found to have a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been studied for its potential applications in the synthesis of pharmaceuticals and other compounds.
Scientific Research Applications
1. Cancer Treatment via Induced Cellular Stress MCB-613 has been identified as a potent steroid receptor coactivator (SRC) small molecule stimulator. Research suggests that acute super-activation of SRCs by MCB-613 specifically and effectively kills cancer cells by inducing aberrant cellular stress. This represents an alternative strategy against cancer .
2. Attenuation of Pathological Remodeling Post-Myocardial Infarction MCB-613 has shown potential in reducing pathological remodeling after a myocardial infarction (MI). It decreases infarct size, apoptosis, hypertrophy, and fibrosis while maintaining significant cardiac function .
KEAP1-NRF2 Pathway Modulation
MCB-613 binds covalently to KEAP1, a protein that regulates the degradation of NRF2, among other substrates. By bridging two KEAP1 monomers together, MCB-613 interferes with the degradation process, which may have implications in drug resistance and oxidative stress response .
Mechanism of Action
Target of Action
MCB-613 primarily targets the Kelch-like ECH-associated protein 1 (KEAP1) and Steroid Receptor Coactivators (SRCs) . KEAP1 is a substrate adaptor protein for a Cullin 3-dependent E3 ubiquitin ligase complex, which plays a key role in cellular defense against oxidative and electrophilic stress . On the other hand, SRCs are a family of transcriptional coactivators that play critical roles in steroid hormone receptor function .
Mode of Action
MCB-613 interacts with its targets in a unique manner. It binds to KEAP1 covalently, and a single molecule of MCB-613 is capable of bridging two KEAP1 monomers together . This modification interferes with the degradation of canonical KEAP1 substrates such as NRF2 .
In the context of SRCs, MCB-613 super-stimulates their transcriptional activity and increases their interactions with other coactivators .
Biochemical Pathways
The interaction of MCB-613 with KEAP1 and SRCs affects several biochemical pathways. The covalent binding of MCB-613 to KEAP1 interferes with the degradation of NRF2, a master regulator of antioxidant response .
In terms of SRCs, MCB-613 markedly induces endoplasmic reticulum (ER) stress coupled to the generation of reactive oxygen species (ROS) . This over-stimulation of SRCs can be exploited as anti-cancer agents by inducing excessive stress in cancer cells .
Result of Action
MCB-613 has been shown to have significant effects at the molecular and cellular levels. It selectively targets EGFR-mutant, EGFR inhibitor-resistant non-small cell lung cancer (NSCLC) cells harboring diverse resistance mechanisms .
Moreover, MCB-613 has been found to decrease infarct size, apoptosis, hypertrophy, and fibrosis while maintaining significant cardiac function . These findings suggest that MCB-613 could have potential therapeutic applications in both cancer treatment and cardiac care.
Action Environment
The action, efficacy, and stability of MCB-613 can be influenced by various environmental factors. For instance, the presence of oxidative stress in the cellular environment can enhance the compound’s ability to induce ER stress and ROS generation . .
properties
IUPAC Name |
(2E,6E)-4-ethyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-2-15-9-18(11-16-5-3-7-21-13-16)20(23)19(10-15)12-17-6-4-8-22-14-17/h3-8,11-15H,2,9-10H2,1H3/b18-11+,19-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBSCBVEHMETSA-GDAWTGGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C/C(=C\C2=CN=CC=C2)/C(=O)/C(=C/C3=CN=CC=C3)/C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,6E)-4-ethyl-2,6-bis(3-pyridylmethylene)cyclohexan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: MCB-613 exhibits a multifaceted mode of action, interacting with different targets depending on the cellular context.
ANone: Preclinical studies using animal models have shown encouraging results:
A: While MCB-613 shows promise in preclinical cancer models, research on specific resistance mechanisms is still in its early stages. The current understanding revolves around its interaction with KEAP1 and the NRF2 pathway. Surprisingly, NRF2 knockout, which would typically sensitize cells to oxidative stress, actually increased sensitivity to MCB-613 . This unexpected finding suggests that MCB-613's anticancer effects might involve an alternative KEAP1 substrate, and further investigations are needed to uncover the detailed mechanisms of action and potential resistance pathways.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.